molecular formula C19H29BO4 B11831441 4-Boc-2,6-dimethylphenylboronic Acid Pinacol Ester

4-Boc-2,6-dimethylphenylboronic Acid Pinacol Ester

Cat. No.: B11831441
M. Wt: 332.2 g/mol
InChI Key: ZPDXDCBZUKKVDN-UHFFFAOYSA-N
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Description

4-Boc-2,6-dimethylphenylboronic Acid Pinacol Ester is an organoboron compound that plays a significant role in organic synthesis. This compound is particularly valued for its stability and versatility, making it a crucial building block in various chemical reactions, including the Suzuki-Miyaura coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-2,6-dimethylphenylboronic Acid Pinacol Ester typically involves the reaction of 2,6-dimethylphenylboronic acid with pinacol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Automation and continuous flow reactors are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Boc-2,6-dimethylphenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Boc-2,6-dimethylphenylboronic Acid Pinacol Ester involves its ability to form stable boron-carbon bonds. This stability allows it to participate in various chemical transformations, such as cross-coupling reactions. The boronic ester group acts as a nucleophile, facilitating the formation of new carbon-carbon bonds under the influence of a palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Boc-2,6-dimethylphenylboronic Acid Pinacol Ester is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct reactivity and stability. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules .

Properties

Molecular Formula

C19H29BO4

Molecular Weight

332.2 g/mol

IUPAC Name

tert-butyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C19H29BO4/c1-12-10-14(16(21)22-17(3,4)5)11-13(2)15(12)20-23-18(6,7)19(8,9)24-20/h10-11H,1-9H3

InChI Key

ZPDXDCBZUKKVDN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)C(=O)OC(C)(C)C)C

Origin of Product

United States

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